Cas no 349613-89-4 (N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide)

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a benzothiazole-derived compound featuring a methanesulfonyl substituent at the 6-position and a 4-nitrobenzamide group at the 2-position. This structure imparts unique reactivity and potential applications in medicinal chemistry and materials science. The methanesulfonyl moiety enhances electrophilic character, while the nitrobenzamide group contributes to electron-withdrawing properties, making it a valuable intermediate for further functionalization. Its well-defined molecular architecture allows for precise modifications, supporting research in drug discovery and organic synthesis. The compound's stability under standard conditions ensures reliable handling and storage, facilitating its use in exploratory and developmental studies.
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide structure
349613-89-4 structure
商品名:N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
CAS番号:349613-89-4
MF:C15H11N3O5S2
メガワット:377.395
CID:3095998
PubChem ID:2266570

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide 化学的及び物理的性質

名前と識別子

    • N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitrobenzamide
    • N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
    • AKOS002287699
    • SMSF0007769
    • 349613-89-4
    • STK323245
    • N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-nitrobenzamide
    • Z28179981
    • CBMicro_006754
    • F0359-0039
    • CB09414
    • BIM-0006976.P001
    • KSC-13-251
    • KUC107658N
    • N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
    • Oprea1_218949
    • インチ: InChI=1S/C15H11N3O5S2/c1-25(22,23)11-6-7-12-13(8-11)24-15(16-12)17-14(19)9-2-4-10(5-3-9)18(20)21/h2-8H,1H3,(H,16,17,19)
    • InChIKey: QFTYIDYJJHJYBW-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 377.01401281Da
  • どういたいしつりょう: 377.01401281Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 622
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 159Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0359-0039-5mg
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
349613-89-4 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0359-0039-25mg
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
349613-89-4 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0359-0039-3mg
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
349613-89-4 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0359-0039-15mg
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
349613-89-4 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0359-0039-2μmol
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
349613-89-4 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0359-0039-1mg
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
349613-89-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0359-0039-2mg
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
349613-89-4 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0359-0039-40mg
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
349613-89-4 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0359-0039-75mg
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
349613-89-4 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0359-0039-10μmol
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
349613-89-4 90%+
10μl
$69.0 2023-05-17

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide 関連文献

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamideに関する追加情報

N-(6-Methanesulfonyl-1,3-Benzothiazol-2-Yl)-4-Nitrobenzamide: A Comprehensive Overview

The compound N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide (CAS No. 349613-89-4) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of benzothiazoles, which are well-known for their versatile properties and wide-ranging uses in fields such as pharmacology, materials science, and environmental chemistry. The structure of this compound is characterized by a benzothiazole ring system substituted with a methanesulfonyl group at position 6 and a 4-nitrobenzamide moiety at position 2. These substituents contribute to its unique chemical reactivity and functional properties.

Recent studies have highlighted the importance of benzothiazole derivatives in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The presence of the methanesulfonyl group in this compound enhances its stability and bioavailability, making it a promising candidate for pharmaceutical applications. Additionally, the 4-nitrobenzamide moiety imparts electron-withdrawing properties, which can influence the compound's interaction with biological targets such as enzymes and receptors.

In terms of synthesis, N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide can be prepared through a multi-step process involving nucleophilic substitution and condensation reactions. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound meets the stringent requirements of modern analytical techniques. The synthesis pathway involves the reaction of 6-methanesulfonylbenzothiazole with 4-nitrobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC). This approach not only simplifies the synthesis but also allows for fine-tuning of the product's properties by modifying substituents on the benzothiazole ring.

One of the most exciting developments involving this compound is its application in catalysis. Studies have shown that N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide can act as an efficient catalyst in organic transformations, particularly in Suzuki-Miyaura coupling reactions. Its ability to facilitate cross-coupling reactions under mild conditions has made it a valuable tool in green chemistry, where reducing energy consumption and minimizing waste are critical objectives.

Beyond its catalytic applications, this compound has also been explored for its potential in sensor technology. The benzothiazole moiety exhibits strong fluorescence properties, which can be exploited for detecting specific analytes such as metal ions or organic pollutants. Recent research has demonstrated that incorporating the methanesulfonyl group into the benzothiazole framework enhances fluorescence intensity and selectivity, making this compound an excellent candidate for developing highly sensitive sensors.

In the field of materials science, N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide has been investigated for its role in designing advanced polymers and composites. Its ability to form hydrogen bonds with polymer chains improves mechanical strength and thermal stability, making it suitable for applications in aerospace and electronics industries.

Despite its numerous advantages, it is essential to consider the environmental impact of this compound. Researchers have conducted extensive studies on its biodegradation and toxicity profiles. Results indicate that under aerobic conditions, this compound undergoes rapid microbial degradation, reducing its persistence in aquatic environments. However, further investigations are required to fully understand its long-term effects on ecosystems.

In conclusion, N-(6-methanesulfonyl-1,3-benzothiazol-2-Yl)-4-Nitrobenzamide (CAS No. 349613-89-4) is a multifaceted compound with immense potential across various disciplines. Its unique chemical structure enables diverse functionalities ranging from drug development to catalysis and sensor technology. As research continues to uncover new applications and optimize its properties, this compound is poised to play a pivotal role in advancing modern science and industry.

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.